molecular formula C13H17Cl2NO B14960794 2,5-dichloro-N,N-dipropylbenzamide

2,5-dichloro-N,N-dipropylbenzamide

Cat. No.: B14960794
M. Wt: 274.18 g/mol
InChI Key: LULRJMYOUJGMOU-UHFFFAOYSA-N
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Description

2,5-Dichloro-N,N-dipropylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring, and two propyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N,N-dipropylbenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N,N-dipropylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzene ring can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of N,N-dipropyl-2,5-dichloroaniline.

    Oxidation: Formation of 2,5-dichloroquinone derivatives.

Scientific Research Applications

2,5-Dichloro-N,N-dipropylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N,N-dipropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzamide: Lacks the dipropyl groups, making it less hydrophobic and potentially less bioactive.

    N,N-Dipropylbenzamide: Lacks the chlorine atoms, which may affect its reactivity and biological activity.

    2,5-Dichloro-N,N-dimethylbenzamide: Similar structure but with methyl groups instead of propyl groups, which can influence its physical and chemical properties.

Uniqueness

2,5-Dichloro-N,N-dipropylbenzamide is unique due to the presence of both chlorine atoms and propyl groups, which confer specific chemical and biological properties. The chlorine atoms enhance its reactivity towards nucleophiles, while the propyl groups increase its hydrophobicity, potentially improving its interaction with biological membranes and targets.

Properties

Molecular Formula

C13H17Cl2NO

Molecular Weight

274.18 g/mol

IUPAC Name

2,5-dichloro-N,N-dipropylbenzamide

InChI

InChI=1S/C13H17Cl2NO/c1-3-7-16(8-4-2)13(17)11-9-10(14)5-6-12(11)15/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

LULRJMYOUJGMOU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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